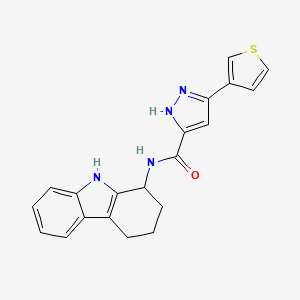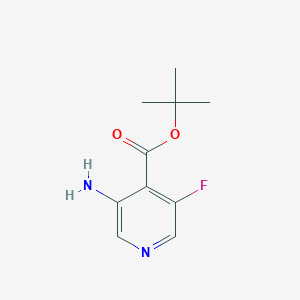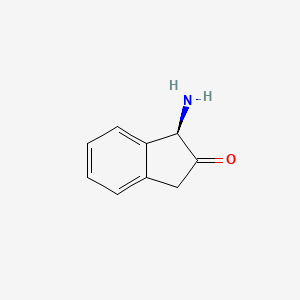
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate is a complex organic compound known for its unique structure and properties. It is often used in the formulation of lipid nanoparticles, which are crucial for drug delivery systems, particularly in mRNA vaccines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate typically involves esterification reactions. One common method includes the reaction of octanoic acid with heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using automated systems to maintain consistency and efficiency. The process includes rigorous purification steps to achieve the desired purity levels, typically around 97% .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially changing its properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction could yield alcohols .
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Wirkmechanismus
The compound exerts its effects primarily through its role in lipid nanoparticles. These nanoparticles interact with cell membranes, facilitating the delivery of mRNA into cells. The tertiary amine in the compound allows it to form zwitterionic lipids, which are crucial for the stability and functionality of the nanoparticles . Upon cellular uptake, the compound undergoes protonation in the acidic environment of the endosome, promoting the release of mRNA into the cytosol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar in structure but with different functional groups, impacting its reactivity and applications.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Another related compound with variations in its ester and amine groups.
Uniqueness
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate stands out due to its specific structure, which provides unique properties for drug delivery systems. Its ability to form stable lipid nanoparticles and facilitate efficient mRNA delivery makes it particularly valuable in medical and pharmaceutical research .
Eigenschaften
Molekularformel |
C33H67NO3 |
|---|---|
Molekulargewicht |
525.9 g/mol |
IUPAC-Name |
heptadecan-9-yl 8-[hexyl(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C33H67NO3/c1-4-7-10-13-16-20-25-32(26-21-17-14-11-8-5-2)37-33(36)27-22-18-15-19-24-29-34(30-31-35)28-23-12-9-6-3/h32,35H,4-31H2,1-3H3 |
InChI-Schlüssel |
HDWOXAKOSZZDKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


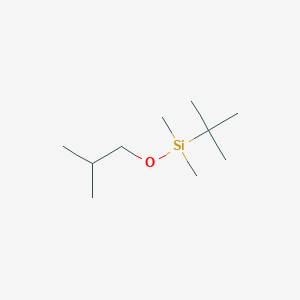
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
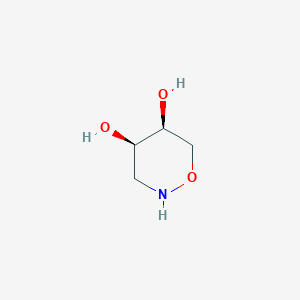
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
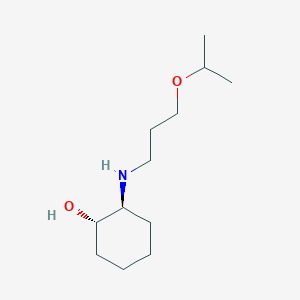
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

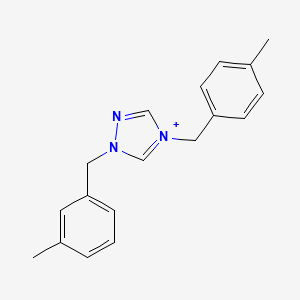
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

